molecular formula C15H24N4O5S B11035219 3,4-dimethoxy-N~1~-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide

3,4-dimethoxy-N~1~-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide

Cat. No.: B11035219
M. Wt: 372.4 g/mol
InChI Key: ISSIPUKHZXKVHP-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N~1~-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a triazinyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N~1~-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the triazinyl moiety, followed by the introduction of the methoxypropyl group and the benzenesulfonamide group. Common reagents used in these reactions include methoxypropylamine, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N~1~-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazinyl moiety can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the triazinyl moiety can produce various triazine derivatives.

Scientific Research Applications

3,4-dimethoxy-N~1~-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N~1~-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The methoxy and triazinyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(3-methoxypropyl)benzamide
  • 4,5-dimethoxy-N-{1-[4-(3-methoxypropyl)-3,5-dimethyl-1-piperazinyl]-2-methyl-1-oxo-2-propanyl}-2-nitrobenzamide

Uniqueness

3,4-dimethoxy-N~1~-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide stands out due to its unique combination of methoxy, triazinyl, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H24N4O5S

Molecular Weight

372.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(3-methoxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C15H24N4O5S/c1-22-8-4-7-19-10-16-15(17-11-19)18-25(20,21)12-5-6-13(23-2)14(9-12)24-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H2,16,17,18)

InChI Key

ISSIPUKHZXKVHP-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CNC(=NC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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